3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid
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Overview
Description
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various research and industrial applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 4-aminophenol, followed by coupling with 2,5-dimethoxyaniline. The resulting intermediate is then further diazotized and coupled with benzenesulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and dyes for textiles.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid
- 2,5-Dimethoxy-4-[(4-hydroxyphenyl)azo]benzenesulfonic acid
Uniqueness
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is unique due to its dual azo groups and the presence of both hydroxyl and methoxy substituents. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
61886-19-9 |
---|---|
Molecular Formula |
C20H18N4O6S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-[[4-[(4-hydroxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O6S/c1-29-19-12-18(24-22-14-4-3-5-16(10-14)31(26,27)28)20(30-2)11-17(19)23-21-13-6-8-15(25)9-7-13/h3-12,25H,1-2H3,(H,26,27,28) |
InChI Key |
MIXWIPPKIPRDEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)O)OC)N=NC3=CC(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
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